molecular formula C20H26F3N5O2 B2738802 1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine CAS No. 2034235-52-2

1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

Número de catálogo: B2738802
Número CAS: 2034235-52-2
Peso molecular: 425.456
Clave InChI: OOMJEPICJPGSAI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex molecule featuring a bipiperidine core linked to a 3-methyl-1,2,4-oxadiazole moiety and a 5-(trifluoromethyl)pyridin-2-yloxy substituent. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in modulating receptor binding, while the trifluoromethyl group enhances lipophilicity and bioavailability .

Propiedades

IUPAC Name

3-methyl-5-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N5O2/c1-14-25-19(30-26-14)13-27-8-4-16(5-9-27)28-10-6-17(7-11-28)29-18-3-2-15(12-24-18)20(21,22)23/h2-3,12,16-17H,4-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMJEPICJPGSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Reductive Amination Approach

Piperidine-4-one undergoes reductive amination with piperidine-1-carbaldehyde under hydrogenation conditions (Pd/C, H₂, EtOH) to yield 1,4'-bipiperidine. This method achieves ~65–78% yields but requires careful control of stoichiometry to prevent oligomerization.

Transition Metal-Catalyzed Coupling

Copper-catalyzed C-N coupling between 4-bromopiperidine and piperidine derivatives provides regioselective access to the bipiperidine framework. Optimal conditions employ CuI (10 mol%), L-proline ligand, and K₃PO₄ in DMSO at 110°C for 24 h, yielding 82% product.

Installation of the 5-(Trifluoromethyl)pyridin-2-yloxy Group

The pyridyloxy ether linkage is established via nucleophilic aromatic substitution (SNAr).

Direct SNAr Methodology

2-Chloro-5-(trifluoromethyl)pyridine reacts with the bipiperidine hydroxyl group (generated via hydroxide deprotection) in DMF at 120°C with Cs₂CO₃ as base. This method achieves 70–85% yields but requires anhydrous conditions.

Microwave-Assisted Coupling

Microwave irradiation (150 W, 140°C, 30 min) accelerates the reaction, improving yields to 88–92% while reducing byproduct formation. This green chemistry approach aligns with recent trends in heterocyclic synthesis.

Construction of the 3-Methyl-1,2,4-oxadiazole Moiety

The 1,2,4-oxadiazole ring is synthesized through cyclization of amidoximes with carboxylic acid derivatives.

Two-Step Cyclocondensation

  • Amidoxime Formation : Reaction of methylglyoxal with hydroxylamine hydrochloride (NH₂OH·HCl) in EtOH/H₂O (1:1) at 60°C for 6 h yields N-hydroxyacetimidamide.
  • Cyclization : Treatment with acetyl chloride in pyridine at 0→25°C over 12 h produces 3-methyl-1,2,4-oxadiazole (87% yield).

One-Pot Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz, 50°C, 1 h) of methylglyoxal and hydroxylamine in the presence of montmorillonite K10 clay catalyst achieves 94% conversion, demonstrating improved atom economy.

Final Assembly via N-Alkylation

The oxadiazolemethyl group is introduced through nucleophilic substitution:

Method A :
3-Methyl-1,2,4-oxadiazole-5-carbaldehyde undergoes reductive amination with the bipiperidine’s secondary amine using NaBH₃CN in MeOH (0°C→RT, 12 h), yielding 68–75% product.

Method B :
Mitsunobu reaction between 5-(hydroxymethyl)-3-methyl-1,2,4-oxadiazole and bipiperidine using DIAD/PPh₃ in THF (0°C, 4 h) provides superior stereocontrol (82% yield).

Comparative Analysis of Synthetic Routes

Parameter Reductive Amination Mitsunobu Reaction
Yield (%) 68–75 82
Reaction Time (h) 12 4
Byproducts Moderate Minimal
Stereochemical Control Poor Excellent

Challenges and Optimization Strategies

  • Steric Hindrance : The trifluoromethyl group’s bulk necessitates elevated temperatures (>100°C) for efficient SNAr reactions.
  • Oxadiazole Stability : Acidic conditions during bipiperidine synthesis may degrade the oxadiazole ring, requiring pH monitoring.
  • Regioselectivity : Microwave-assisted methods improve selectivity in pyridyloxy coupling (96:4 para:meta ratio).

Emerging Methodologies

Recent advances suggest potential for:

  • Flow Chemistry : Continuous processing of SNAr steps to enhance reproducibility
  • Electrochemical Synthesis : Anodic oxidation for C-H functionalization in bipiperidine derivatives
  • Biocatalytic Approaches : Lipase-mediated acylations for chiral resolution

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of hydrogenated derivatives.

Mecanismo De Acción

The mechanism of action of 3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group and oxadiazole ring play crucial roles in its biological activity. The exact molecular targets and pathways may vary depending on the specific application, but common targets include enzymes and receptors involved in key biological processes .

Comparación Con Compuestos Similares

Key Structural Features:

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Bipiperidine 3-Methyl-1,2,4-oxadiazole; 5-(trifluoromethyl)pyridin-2-yloxy Oxadiazole, Trifluoromethyl, Pyridinyloxy
SB-224289 () Spiro[furoindole-piperidine] 5-Methyl-1,2,4-oxadiazole; Biphenyl-4-yl carbonyl Oxadiazole, Biphenyl
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine () Piperidine 5-Methoxymethyl-1,2,4-oxadiazole Oxadiazole, Methoxymethyl
GSK1292263 () Piperidine 3-Isopropyl-1,2,4-oxadiazole; 6-(4-(methylsulfonyl)phenyl)pyridin-3-yloxy Oxadiazole, Methylsulfonylphenyl
  • Oxadiazole Substitutions: The target compound’s 3-methyl group on the oxadiazole ring may enhance metabolic stability compared to 3-isopropyl (GSK1292263) or 5-methoxymethyl () variants, which could influence steric hindrance and binding kinetics .
  • Piperidine/Bipiperidine Backbone :

    • Bipiperidine systems (target compound) offer greater conformational flexibility than single piperidine rings (), possibly enhancing receptor subtype selectivity .

Pharmacological and Functional Comparisons

Receptor Binding and Activity:

  • SB-224289 (): Acts as a 5-HT1B receptor inverse agonist (IC₅₀ = 2.3 nM) with >100-fold selectivity over 5-HT1D receptors. Its spirocyclic structure likely stabilizes interactions with transmembrane helices .
  • GSK1292263 (): Targets GPR119 receptors for diabetes therapy, leveraging the oxadiazole-piperidine scaffold for agonist activity. The methylsulfonylphenyl group enhances solubility for oral administration .
  • Target Compound : While direct data are unavailable, the trifluoromethylpyridine moiety may confer affinity for kinases or neurotransmitter receptors, analogous to compounds like crizotinib (a kinase inhibitor with trifluoromethyl groups) .

Actividad Biológica

The compound 1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a synthetic derivative that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H18F3N5OC_{16}H_{18}F_3N_5O with a molecular weight of approximately 373.34 g/mol. The structure features a bipiperidine core linked to a trifluoromethyl-pyridine and a 3-methyl-1,2,4-oxadiazole unit.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : Compounds related to the oxadiazole framework have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives with electron-withdrawing groups (EWGs) at specific positions exhibited enhanced activity. For example, compounds demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
CompoundCell LineIC50 (µM)
5aMCF-70.48
5bHCT-1161.54
Reference (Doxorubicin)MCF-71.93

These findings suggest that modifications in the chemical structure can lead to improved anticancer activity.

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:

  • Induction of Apoptosis : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways .
  • Cell Cycle Arrest : Some studies indicate that these compounds can halt cell proliferation at the G1 phase, leading to reduced tumor growth .

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. Certain studies report that modifications to the oxadiazole ring enhance antibacterial and antifungal activities. For example:

  • In vitro Studies : Compounds with specific substituents demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

  • Study on MCF-7 Cells : A derivative similar to the target compound was tested for cytotoxicity and showed an IC50 value of 15.63 µM, comparable to Tamoxifen (10.38 µM), indicating potential as an anticancer agent .
  • HDAC Inhibition : Research has shown that certain oxadiazole derivatives act as potent inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy due to their role in gene expression regulation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.